molecular formula C12H19NOSi B1356791 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine CAS No. 782479-90-7

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Cat. No. B1356791
CAS RN: 782479-90-7
M. Wt: 221.37 g/mol
InChI Key: SWMZBIJARDLLKV-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The trimethylsilyl group (TMS) is a functional group in organosilicon chemistry with the formula -Si(CH3)3 . The TMS group is frequently used in organic chemistry and spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a colorless liquid with an unpleasant smell . The trimethylsilyl group is nonpolar and tends to decrease the polarity of compounds .

Scientific Research Applications

Metallation and Complex Formation

2-(Trimethylsilyl)pyridine, a related compound to 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, interacts with palladium(II) acetate to form a cyclopalladated complex. This complex demonstrates unique dynamic behavior observable through proton nuclear magnetic resonance spectroscopy (Fuchita et al., 1988).

Catalysis in Silylation Reactions

Rhodium(I)-catalyzed silylation of aromatic carbon-hydrogen bonds in 2-arylpyridines with disilane has been efficiently accomplished. This catalysis is compatible with various substituents and demonstrates the versatility of silyl-substituted pyridines in organic synthesis (Tobisu et al., 2008).

Synthesis of 3-Substituted Pyrrolidines

2-(Trimethylsilyl)pyridine derivatives are used in the synthesis of 3-substituted pyrrolidines, showcasing their utility in the formation of complex heterocyclic compounds (Kurkin et al., 2007).

Formation of 3-Cyanoindolizines

Pyridinium and diazinium dicyanomethylides, related to silyl-substituted pyridines, engage in cycloaddition-extrusion reactions to produce 3-cyanoindolizines. This demonstrates their potential in synthesizing nitrogen-containing polycyclic compounds (Matsumoto et al., 1987).

Multielement-Substituted Pyridines Synthesis

Multi-element substituted pyridines, including trimethylsilyl groups, have been synthesized, highlighting the adaptability of silyl groups in creating complex molecular architectures (Kieseritzky & Lindström, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the field of medicinal chemistry, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Pyridine is harmful if swallowed, inhaled, or comes into contact with the skin. It is also flammable . The safety and hazards of the specific compound “2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine” would depend on its specific properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. Pyridine derivatives have been studied for their potential uses in various fields, including medicinal chemistry, materials science, and catalysis .

properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMZBIJARDLLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592080
Record name 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

782479-90-7
Record name 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782479-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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